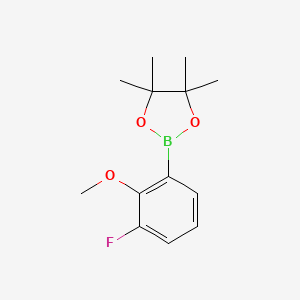

2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Catalyst: None required

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems also reduces the risk of contamination and increases the efficiency of the process.

化学反应分析

Types of Reactions

2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)

Solvent: Aqueous or organic solvents like ethanol or dimethylformamide (DMF)

Temperature: 50-100°C

Atmosphere: Inert (nitrogen or argon)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学研究应用

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to form carbon-boron bonds. It can be employed in:

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura reactions where it acts as a boronic ester to couple with aryl halides.

- Functionalization of Aromatic Compounds : It facilitates the introduction of fluorine and methoxy groups into aromatic systems, enhancing reactivity and selectivity in subsequent reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. Research indicates that the incorporation of fluorine enhances biological activity and selectivity towards tumor cells.

Materials Science

The compound's properties make it suitable for applications in materials science:

- Polymer Chemistry : Used as a building block in the synthesis of functional polymers that can be applied in electronics or photonics.

- Nanomaterials : Its ability to form stable complexes with metals can lead to the development of nanomaterials for catalysis or drug delivery systems.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of derivatives of 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The research involved testing various derivatives against breast cancer cell lines and found that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity.

Case Study 2: Cross-Coupling Efficiency

Another significant application was demonstrated in a study focusing on cross-coupling reactions. The compound was used as a boronic ester in a Suzuki reaction to synthesize complex biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity under mild conditions.

作用机制

The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

相似化合物的比较

Similar Compounds

- 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine

- 2-(3-Fluoro-2-methoxyphenyl)acetic acid

- 4-(4-(3-Fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine

Uniqueness

Compared to similar compounds, 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functional group, which provides enhanced stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds.

生物活性

2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H18BFO3

- CAS Number : 754226-34-1

- Molecular Weight : 252.09 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or phosphatases that are critical in cancer cell proliferation.

- Antiparasitic Activity : Preliminary studies suggest that similar boron compounds can exhibit antiparasitic effects by disrupting the metabolic processes of parasites such as Plasmodium falciparum, the causative agent of malaria .

- Antioxidant Properties : Compounds with similar structures have been associated with antioxidant activity, potentially reducing oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity Type | Compound | EC50 (µM) | Notes |

|---|---|---|---|

| Enzyme Inhibition | 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl... | TBD | Potential inhibitor of specific kinases |

| Antiparasitic | Related boron compounds | 0.010 | Effective against P. falciparum |

| Antioxidant | Similar structural analogs | TBD | Exhibits significant antioxidant properties |

Case Study 1: Antiparasitic Screening

A study investigated the antiparasitic activity of various boron-containing compounds against P. falciparum. The tested analogs demonstrated varying degrees of efficacy with some exhibiting EC50 values in the low micromolar range. The incorporation of fluorine and methoxy groups was found to enhance activity significantly .

Case Study 2: Enzyme Inhibition Assays

属性

IUPAC Name |

2-(3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONNDCZIVBSYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。